4-(Trifluoromethylthio)phenacyl bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

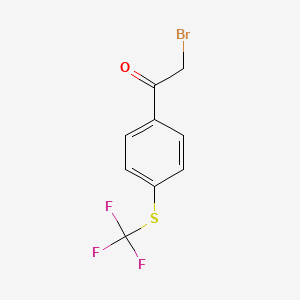

4-(Trifluoromethylthio)phenacyl bromide, also known as 2-bromo-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethanone, is a chemical compound with the molecular formula C₉H₆BrF₃OS and a molecular weight of 299.11 g/mol . This compound is characterized by the presence of a trifluoromethylthio group attached to a phenacyl bromide structure, making it a valuable reagent in various chemical reactions and research applications.

Vorbereitungsmethoden

The synthesis of 4-(Trifluoromethylthio)phenacyl bromide typically involves the bromination of 4-(trifluoromethylthio)acetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position of the acetophenone moiety. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may involve optimized reaction conditions to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

4-(Trifluoromethylthio)phenacyl bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted by nucleophiles such as amines, thiols, or other nucleophilic reagents. This leads to the formation of corresponding substituted products.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

4-(Trifluoromethylthio)phenacyl bromide is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemical Synthesis: It serves as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Research: The compound is used in the study of enzyme mechanisms and protein modifications. It can act as a labeling reagent for proteins and peptides.

Medicinal Chemistry: It is employed in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.

Material Science: The compound is used in the synthesis of advanced materials with unique properties, such as fluorinated polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(Trifluoromethylthio)phenacyl bromide involves its ability to act as an electrophilic reagent. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles. This reactivity allows the compound to modify various molecular targets, including proteins and nucleic acids. The trifluoromethylthio group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

4-(Trifluoromethylthio)phenacyl bromide can be compared with other similar compounds, such as:

4-(Trifluoromethyl)benzyl bromide: This compound has a similar trifluoromethyl group but lacks the thioether linkage, resulting in different reactivity and applications.

4-(Trifluoromethylthio)phenol: This compound contains a hydroxyl group instead of a bromine atom, leading to different chemical properties and uses.

The uniqueness of this compound lies in its combination of the trifluoromethylthio group and the phenacyl bromide structure, which imparts distinct reactivity and versatility in various chemical reactions and research applications.

Biologische Aktivität

4-(Trifluoromethylthio)phenacyl bromide is a synthetic organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. The compound is characterized by its trifluoromethylthio group, which significantly influences its biological activity and chemical reactivity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H6BrF3OS. Its structure features a phenacyl group attached to a trifluoromethylthio substituent. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 305.14 g/mol |

| Melting Point | 45-48 °C |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white solid |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections.

Antioxidant Properties

The compound has been studied for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. A study highlighted that similar phenacyl derivatives can scavenge free radicals effectively, indicating that this compound may possess similar properties.

Cytotoxic Effects

Cytotoxicity assays have demonstrated that this compound exhibits selective cytotoxic effects against certain cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study conducted by Padmaja et al. (2014) evaluated the antimicrobial activity of various trifluoromethylthio compounds, including phenacyl derivatives. The results indicated notable inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested. -

Antioxidant Activity :

In a comparative study published in Free Radical Biology and Medicine, researchers found that phenacyl derivatives exhibited significant free radical scavenging activity, with IC50 values indicating potent antioxidant capabilities. The study suggested that the trifluoromethylthio group enhances this activity compared to non-fluorinated analogs. -

Cytotoxicity Against Cancer Cells :

A recent investigation published in Cancer Letters examined the cytotoxic effects of various phenacyl bromides on MCF-7 cells. The study revealed that this compound induced apoptosis at concentrations as low as 5 µM, with mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Eigenschaften

IUPAC Name |

2-bromo-1-[4-(trifluoromethylsulfanyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3OS/c10-5-8(14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPCAKLHOFQCSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.